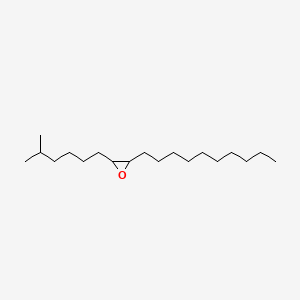
2,3-Dihydroxyindole
Descripción general
Descripción
2,3-Dihydroxyindole is a chemical compound that plays a significant role in enzymology . It is an intermediate in the production of the biological pigment eumelanin . The enzyme 2,3-dihydroxyindole 2,3-dioxygenase catalyzes the chemical reaction of 2,3-dihydroxyindole and O2 to produce anthranilate and CO2 .
Synthesis Analysis
The synthesis of 2,3-dihydroxyindole has been explored in various studies. For instance, a diastereoselective synthesis of trans-2,3-dihydroindoles via formal [4 + 1] annulation reactions of a sulfonium ylide has been reported . The reactions were carried out at ambient temperature to deliver dihydroindoles with excellent yields and diastereoselectivities .
Molecular Structure Analysis
The molecular formula of 2,3-Dihydroxyindole is C8H7NO2 . It has an average mass of 149.147 Da and a monoisotopic mass of 149.047684 Da .
Chemical Reactions Analysis
The late stages of melanin biosynthesis involve the oxidative polymerization of 5,6-dihydroxyindole . This process has been extensively investigated, with most of the information derived from a biomimetic approach where the oxidation of melanogenic indoles was carried out under conditions mimicking those occurring in the biological environment .
Physical And Chemical Properties Analysis
2,3-Dihydroxyindole is a key component in the production of eumelanin, a pigment with unique properties including high refractive index, semiconducting capabilities, material stiffness, and high fossilization potential . It is involved in numerous critical biological functions in organisms across the tree of life .
Aplicaciones Científicas De Investigación
Functional Aromatic Scaffolds and Biomimetic Polymers
2,3-Dihydroxyindole and its derivatives, such as 5,6-Dihydroxyindoles, are integral in developing functional aromatic scaffolds and biomimetic polymers. These compounds show promise for creating new materials with tailored optical and electronic properties. Research has expanded into areas involving physics, organic chemistry, and materials science, indicating a broad range of applications beyond traditional biology and medicine (d’Ischia, Napolitano, & Pezzella, 2011).
Synthesis of Neuroprotective and Antioxidant Compounds
The synthesis of new 2,3-Dihydroindole derivatives has been explored for their potential in neuroprotection and antioxidant properties. These derivatives can be used to create analogs of endogenous hormones like melatonin, indicating their significance in neurological research and potential therapeutic applications (Volkova et al., 2022).
Bioinspired Fluorescent Sensors
Dihydroxyindoles have been utilized in designing reversible fluorescence sensors. For instance, dihydroxyindoles-2-carboxylic acid-derived oligomers have demonstrated high selectivity and sensitivity for detecting Cu2+, highlighting their potential in developing environmentally friendly biosensors for medical testing (Li et al., 2020).
Mecanismo De Acción
In enzymology, a 2,3-dihydroxyindole 2,3-dioxygenase is an enzyme that catalyzes the chemical reaction of 2,3-dihydroxyindole and O2 to produce anthranilate and CO2 . This enzyme belongs to the family of oxidoreductases, specifically those acting on single donors with O2 as oxidant and incorporation of two atoms of oxygen into the substrate (oxygenases) .
Direcciones Futuras
The unique chemistry of melanins and its precursors, including 2,3-Dihydroxyindole, opens new perspectives for their exploitation in cosmetic and healthcare applications . For instance, an innovative hair dyeing system has been developed based on the marked ease of DHI to give rise to black melanin on air oxidation under slightly alkaline conditions . Additionally, the synthesis of 2,3-disubstituted indoles has been explored, offering potential for future research and applications .
Propiedades
IUPAC Name |
1H-indole-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNRLPTYNKQQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204936 | |
| Record name | Indole-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5638-85-7 | |
| Record name | 1H-Indole-2,3-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-2,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3S,5R,10R,11R,14R,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol](/img/structure/B1220537.png)












